N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide
Description
N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide is an acetamide derivative featuring a diarylmethyl scaffold, where a central methylene bridge connects a 2-hydroxyphenyl group and a 4-nitrophenyl moiety. The acetamide functional group (-NHCOCH₃) is attached to the methylene carbon. This compound’s structure combines electron-donating (hydroxyl) and electron-withdrawing (nitro) groups, which influence its physicochemical properties and biological interactions.
Properties
CAS No. |
1017319-85-5 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-[(2-hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C15H14N2O4/c1-10(18)16-15(13-4-2-3-5-14(13)19)11-6-8-12(9-7-11)17(20)21/h2-9,15,19H,1H3,(H,16,18) |
InChI Key |
IQIXCWQBVBEBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide typically involves the reaction of 2-hydroxyacetophenone with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide exhibit notable antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics, suggesting potential for developing new antimicrobial agents .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3h | S. aureus | 2 |
| 3j | E. faecium | 2 |
| 7 | S. aureus | 1 |
1.2 Anticancer Properties
This compound has also been investigated for its anticancer effects. Case studies have shown that modifications to the compound can enhance its cytotoxicity against various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. The incorporation of specific phenolic groups has been linked to increased apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
Material Science
2.1 Polymer Synthesis
The compound's ability to act as a coupling agent in polymer synthesis has been documented. It can enhance the mechanical properties of polymers by improving interfacial adhesion between different phases. Studies have demonstrated that incorporating this compound into polymer matrices results in improved tensile strength and thermal stability .
| Polymer Type | Improvement Observed |
|---|---|
| Polyurethane | Increased tensile strength |
| Polyester | Enhanced thermal stability |
Environmental Applications
3.1 Bioremediation
This compound has shown promise in bioremediation processes due to its ability to interact with various pollutants. It can facilitate the breakdown of hazardous compounds in contaminated soils and water systems, contributing to environmental cleanup efforts. Research indicates that the compound can enhance microbial degradation rates of certain pollutants, making it a valuable tool in environmental management strategies .
Mechanism of Action
The mechanism of action of N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its biological activity. For instance, the hydroxy group can form hydrogen bonds with target proteins, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide and Analogs
| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Unique Features |
|---|---|---|---|---|
| This compound | C₁₅H₁₄N₂O₄ | 2-OH, 4-NO₂ on phenyl; acetamide | Under investigation (potential antimicrobial/anti-inflammatory) | Diarylmethyl scaffold; dual electronic effects |
| N-(2-Hydroxy-4-nitrophenyl)acetamide | C₈H₈N₂O₄ | 2-OH, 4-NO₂ on single phenyl | Antimicrobial, analgesic | Planar structure; strong H-bonding |
| N-(4-Methoxy-2-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | 4-OCH₃, 2-NO₂ on phenyl | Antimicrobial, anti-inflammatory | Methoxy enhances lipophilicity |
| N-(4-Hydroxy-2-nitrophenyl)acetamide | C₈H₈N₂O₄ | 4-OH, 2-NO₂ on phenyl | Antioxidant | Altered H-bonding network vs. 2-OH isomer |
| N-(2-Methoxy-4-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | 2-OCH₃, 4-NO₂ on phenyl | Environmental toxicology studies | Reduced H-bonding vs. hydroxyl analog |
| N-(4-Fluoro-2-methyl-6-nitrophenyl)acetamide | C₉H₉FN₂O₄ | 4-F, 6-NO₂, 2-CH₃ on phenyl | Antibacterial (drug-resistant strains) | Halogen enhances bioactivity |
Substituent Position and Electronic Effects
- Hydroxyl vs. Methoxy Groups : The hydroxyl group in this compound increases solubility in polar solvents and enhances interactions with biological targets (e.g., enzymes) via H-bonding. Methoxy derivatives (e.g., N-(4-Methoxy-2-nitrophenyl)acetamide) exhibit greater lipophilicity, improving membrane permeability but reducing H-bonding capacity .
- Nitro Group Positioning : Para-nitro groups (as in the target compound) stabilize negative charge through resonance, whereas ortho-nitro groups (e.g., N-(4-Hydroxy-2-nitrophenyl)acetamide) create steric hindrance, affecting molecular planarity and receptor binding .
Physicochemical Properties
- Solubility : The hydroxyl group improves aqueous solubility compared to methoxy or methyl derivatives. For instance, N-(2-Hydroxy-4-nitrophenyl)acetamide is more water-soluble than its methoxy analog .
- Stability : Nitro groups in para positions (as in the target compound) enhance thermal stability due to resonance delocalization, whereas ortho-nitro analogs are prone to photodegradation .
Biological Activity
N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article compiles and summarizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound (C15H14N2O4) features a complex structure that contributes to its biological properties. The compound exhibits different degrees of planarity compared to its isomers, influencing its interaction with biological systems. The presence of hydroxyl and nitro groups enhances its reactivity and potential for hydrogen bonding, which may play crucial roles in its biological effects .
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In a study where the compound was tested against oxidative stress in animal models, it demonstrated the ability to reduce markers of renal injury, such as serum urea and creatinine levels. This suggests that the compound may protect against oxidative damage in tissues .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In glycerol-induced acute kidney injury models, this compound decreased the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This anti-inflammatory effect was further enhanced when the compound was formulated with gold nanoparticles, indicating improved efficacy through nanoparticle conjugation .
3. Antimicrobial Activity
Preliminary studies have assessed the antimicrobial properties of this compound. It has been shown to exhibit moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition of microbial growth .
Case Studies
Study 1: Renal Protection in Animal Models
- Objective: To evaluate the protective effects of this compound on renal function.
- Method: Mice were treated with glycerol to induce acute kidney injury, followed by administration of the compound.
- Findings: Significant reductions in serum creatinine levels were observed, alongside histological improvements in kidney tissue, suggesting protective effects against renal damage .
Study 2: Antimicrobial Efficacy
- Objective: To investigate the antimicrobial activity of this compound.
- Method: The compound was tested against a panel of bacterial strains.
- Findings: It demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
